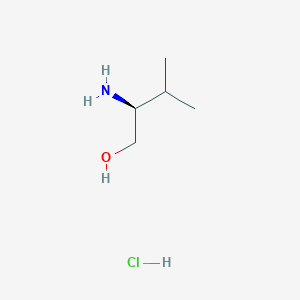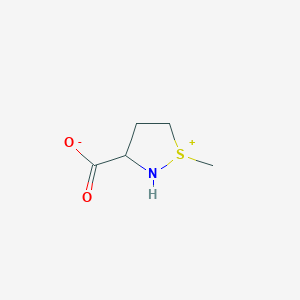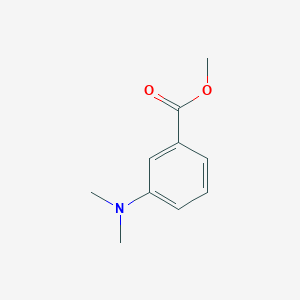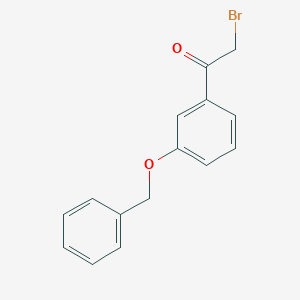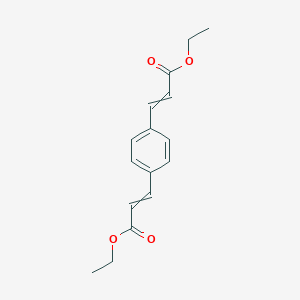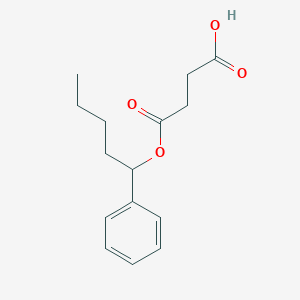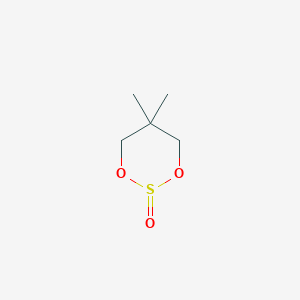
5,5-Dimethyl-1,3,2-dioxathiane 2-oxide
Vue d'ensemble
Description
5,5-Dimethyl-1,3,2-dioxathiane 2-oxide is a chemical compound with the formula C5H10O3S . It is a heterocyclic compound and is used in research .
Synthesis Analysis
The synthesis of 5,5-Dimethyl-1,3,2-dioxathiane 2-oxide involves the reaction of 2,2-dimethylpropane-1,3-diol with thionyl chloride in dichloromethane. The reaction solution is held at reflux for 1.5 hours and then cooled to room temperature. The aqueous phase is discarded, and the organic phase is extracted three times with saturated NaHCO3 solution, then dried with Na2SO4 and concentrated by evaporation on a rotary evaporator. The residue is distilled at 24 mbars and 78 C. The product is a pure colorless liquid according to GC and weighs 23.4 g, which corresponds to a yield of 92 percent .Molecular Structure Analysis
The molecular structure of 5,5-Dimethyl-1,3,2-dioxathiane 2-oxide contains a total of 19 bonds, including 9 non-H bonds, 1 multiple bond, 1 double bond, 1 six-membered ring, and 1 sulfite .Physical And Chemical Properties Analysis
5,5-Dimethyl-1,3,2-dioxathiane 2-oxide has a molecular weight of 150.20 . It has a high GI absorption and is BBB permeant . It is very soluble, with a solubility of 4.73 mg/ml or 0.0315 mol/l .Applications De Recherche Scientifique
Application in Palladium (I) Catalyzed Addition of P (O)-H Bonds
Scientific Field
This application falls under the field of Organic Chemistry , specifically in reactions involving Palladium catalysis .
Application Summary
5,5-Dimethyl-1,3,2-dioxaphosphorinan-2-one is used as a reactant for Palladium (I) catalyzed addition of P (O)-H bonds . This reaction is part of a larger group of reactions known as Buchwald-Hartwig Cross Coupling Reactions .
Method of Application
While the exact method of application is not specified, it typically involves the use of a Palladium catalyst and the reactant in a suitable solvent under controlled conditions .
Results or Outcomes
The outcome of this reaction is the formation of a new compound through the addition of P (O)-H bonds. The exact yield and other quantitative data are not specified .
Application in Synthesis of Pro-Drugs
Scientific Field
This application is in the field of Medicinal Chemistry , specifically in the synthesis of pro-drugs .
Application Summary
A related compound, 4-chloromethyl-5-methyl-1,3-dioxolene-2-one, which can be synthesized from 5,5-Dimethyl-1,3,2-dioxaphosphorinan-2-one, is used as a modifying agent for different pro-drugs . Proinsecticides include N- (5-methyl-2-oxo-1,3-dioxol-4-yl) methyl derivatives of imidacloprid and 1-chlorothiazolylmethyl-2-nitroimino-imidazolidine .
Method of Application
The exact method of application is not specified, but it likely involves the reaction of the modifying agent with the pro-drug under suitable conditions .
Results or Outcomes
The outcome of this application is the synthesis of modified pro-drugs, which can have enhanced properties compared to the original drug .
Application in Lithium Ion Batteries
Scientific Field
This application falls under the field of Electrochemistry and Material Science , specifically in the development of Lithium ion batteries .
Application Summary
Trimethylene sulfite, a related compound, is used as a high-temperature additive for electrolytes in Lithium ion batteries . It improves the decomposition resistance of the electrolyte .
Method of Application
The exact method of application is not specified, but it likely involves the incorporation of the additive into the electrolyte solution used in the battery .
Results or Outcomes
The outcome of this application is the enhancement of the stability and performance of Lithium ion batteries, particularly at high temperatures .
Application in Preparation of Imidazolidinium Salts
Scientific Field
This application is in the field of Organic Chemistry , specifically in the synthesis of imidazolidinium salts .
Application Summary
1,3,2-Dioxathiolane 2,2-dioxide, a related compound, may be employed in the preparation of imidazolidinium salts .
Method of Application
The exact method of application is not specified, but it likely involves the reaction of 1,3,2-Dioxathiolane 2,2-dioxide with other reactants under suitable conditions .
Results or Outcomes
The outcome of this application is the synthesis of imidazolidinium salts, which can have various applications in different fields of chemistry .
Application in Gas Phase Ion Energetics
Scientific Field
This application falls under the field of Physical Chemistry , specifically in the study of gas phase ion energetics .
Application Summary
1,3,2-Dioxathiolane, 2-oxide, a related compound, is used in the study of gas phase ion energetics . This involves the study of electron affinity determinations and ionization energy determinations .
Method of Application
The exact method of application is not specified, but it likely involves the use of electron impact ionization and photoelectron spectroscopy .
Results or Outcomes
The outcome of this application is the determination of electron affinity and ionization energy of the compound . This information is crucial in understanding the reactivity and stability of the compound .
Application in Synthesis of Stable Cyclic DEPMPO Derivatives
Scientific Field
This application is in the field of Organic Chemistry , specifically in the synthesis of stable cyclic DEPMPO derivatives .
Application Summary
5,5-Dimethyl-1,3,2-dioxaphosphorinan-2-one is used as a reactant for the synthesis of stable cyclic DEPMPO derivatives . These derivatives are used as mechanistic markers of stereoselective hydroxyl radical adduct formation in biological systems .
Method of Application
While the exact method of application is not specified, it typically involves the reaction of 5,5-Dimethyl-1,3,2-dioxaphosphorinan-2-one with other reactants under suitable conditions .
Results or Outcomes
The outcome of this reaction is the formation of stable cyclic DEPMPO derivatives . These derivatives can be used to study the formation of hydroxyl radical adducts in biological systems .
Safety And Hazards
Propriétés
IUPAC Name |
5,5-dimethyl-1,3,2-dioxathiane 2-oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3S/c1-5(2)3-7-9(6)8-4-5/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWNQWVADQDHDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COS(=O)OC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethyl-1,3,2-dioxathiane 2-oxide | |
CAS RN |
1003-85-6 | |
| Record name | 1,3,2-Dioxathiane, 5,5-dimethyl-, 2-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1003-85-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



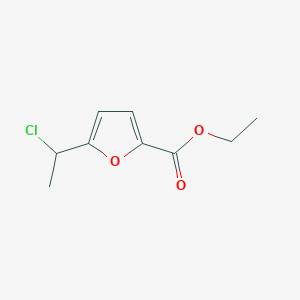
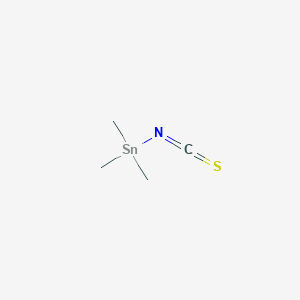
![5-Azoniaspiro[4.5]decane](/img/structure/B90742.png)
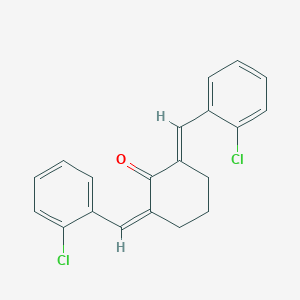
acetic acid](/img/structure/B90747.png)
